N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
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Overview
Description
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have garnered significant attention in medicinal and agricultural fields due to their diverse applications, including antibacterial, antifungal, anticancer, and herbicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of herbicides and pesticides
Mechanism of Action
The mechanism of action of N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-(4-Bromo-2-formyl-phenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group and benzenesulfonamide moiety contribute to its unique properties compared to other 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-6-10-12-13-11(17-10)14-18(15,16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBXLSMOGDSAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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